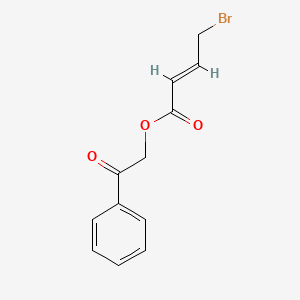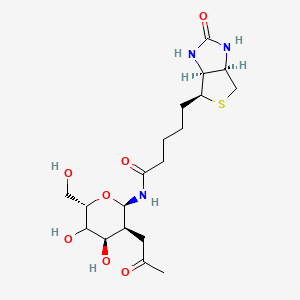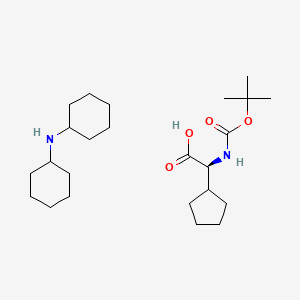
2-Oxo-2-phenylethyl 4-bromobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
2-Oxo-2-phenylethyl 4-bromobut-2-enoate can be synthesized through different methods, each providing unique efficiencies and outcomes. For example, Yuan et al. (2018) describe the regioselective 2,4-dibromohydration of conjugated enynes leading to the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, which is recognized as an important synthon for further chemical transformations (Yuan et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate is characterized by the presence of functional groups that impart specific chemical properties. Studies like those conducted by Li et al. (2011) focus on derivatives of 4-oxo-4-phenylbut-2-enoates, which contribute to understanding the chemical behavior of such compounds (Li et al., 2011).
Chemical Reactions and Properties
2-Oxo-2-phenylethyl 4-bromobut-2-enoate partakes in various chemical reactions. For instance, Meng et al. (2008) explored the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, which is a related compound, demonstrating its reactivity in hydrogenation processes (Meng et al., 2008).
Scientific Research Applications
Catalytic Hydrogenation Processes
The compound 2-Oxo-2-phenylethyl 4-bromobut-2-enoate is involved in catalytic hydrogenation processes, serving as a precursor in the synthesis of ethyl 2-hydroxy-4-arylbutyrate. This transformation is achieved through highly enantioselective sequential hydrogenation, demonstrating the compound's utility in producing high-purity intermediates for further chemical synthesis. The process is sensitive to reaction temperature, indicating its significance in fine-tuning product selectivity and yield (Meng, Zhu, & Zhang, 2008).
Inhibition of Bacterial Enzymes
Research has identified 2-Oxo-2-phenylethyl 4-bromobut-2-enoate derivatives as potent inhibitors of bacterial enzymes. Specifically, these compounds inhibit MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The inhibition is attributed to the formation of CoA adducts, which interact with the enzyme's active site. This mechanism presents a novel approach to targeting bacterial metabolism and offers a foundation for developing new antibacterial agents (Li et al., 2011).
Anticancer Activity
A subclass of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate analogues, specifically β-ketoesters, has shown promising anticancer activity. These compounds have been tested across various human cancer cell lines, displaying significant antiproliferative effects. One analogue exhibited superior activity compared to the chemotherapy drug doxorubicin in certain cell lines, highlighting its potential as a novel anticancer agent (Souza et al., 2017).
Enantioselective Bioreduction
The enantioselective bioreduction of alkyl 2-oxo-4-arylbutanoates and -but-3-enoates, to which 2-Oxo-2-phenylethyl 4-bromobut-2-enoate belongs, has been facilitated by Candida parapsilosis ATCC 7330. This process yields high-purity enantiomers of 2-hydroxy compounds, essential for pharmaceutical applications. The absolute configuration of these enantiomers has been determined, further illustrating the compound's importance in stereochemistry and drug design (Baskar et al., 2004).
Safety And Hazards
properties
IUPAC Name |
phenacyl (E)-4-bromobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c13-8-4-7-12(15)16-9-11(14)10-5-2-1-3-6-10/h1-7H,8-9H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARTYZWEUJDLPS-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C=CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)/C=C/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 4-bromobut-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)